N-[4-(butan-2-yl)phenyl]-2-chloroacetamide

Catalog No.
S675832
CAS No.
20331-26-4
M.F
C12H16ClNO
M. Wt
225.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(butan-2-yl)phenyl]-2-chloroacetamide

CAS Number

20331-26-4

Product Name

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide

IUPAC Name

N-(4-butan-2-ylphenyl)-2-chloroacetamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

InChI

InChI=1S/C12H16ClNO/c1-3-9(2)10-4-6-11(7-5-10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15)

InChI Key

VHCITOVVEMWCKN-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CCl

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide is a chemical compound characterized by its molecular formula C12H16ClNOC_{12}H_{16}ClNO and a molecular weight of approximately 225.72 g/mol. This compound features a chloroacetamide functional group attached to a phenyl ring that is further substituted with a butan-2-yl group. The presence of the chloro group enhances the compound's reactivity, making it a valuable intermediate in various chemical syntheses and biological applications .

  • Chloroacetamide group: Chloroacetamides can be irritants and may be harmful upon inhalation, ingestion, or skin contact [].
  • Aromatic amine: Depending on the specific properties of the butyl group, the aromatic amine functionality could raise concerns, as some aromatic amines have been linked to carcinogenicity [].

  • Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols, which can lead to the formation of various derivatives.
  • Oxidation Reactions: The butyl group can undergo oxidation to yield corresponding alcohols or ketones.
  • Reduction Reactions: The amide functionality can be reduced to form primary or secondary amines.

Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Research indicates that N-[4-(butan-2-yl)phenyl]-2-chloroacetamide may exhibit significant biological activity. It has been shown to interact with various receptors, suggesting potential applications in drug development. Notably, similar compounds have been studied for their ability to enhance cognitive functions in neurodegenerative diseases such as Alzheimer's disease. The compound's interaction with acetylcholinesterase, an enzyme critical for neurotransmitter regulation, highlights its potential role in modulating synaptic activity.

The synthesis of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide can be achieved through the reaction of 4-(butan-2-yl)aniline with chloroacetyl chloride. This reaction typically occurs under controlled conditions to optimize yield and minimize by-products.

Synthetic Route:

  • Reactants: 4-(butan-2-yl)aniline and chloroacetyl chloride.
  • Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane, at low temperatures (0–5°C) to manage the exothermic nature of the reaction.
  • By-products: Hydrochloric acid is generated during the reaction, which must be neutralized.

N-[4-(butan-2-yl)phenyl]-2-chloroacetamide has various applications across multiple fields:

  • Chemical Research: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biological Studies: Its potential antimicrobial and anticancer properties are under investigation.
  • Pharmaceutical Development: The compound is being explored for its therapeutic potential in treating neurological disorders and other diseases .

The interactions of N-[4-(butan-2-yl)phenyl]-2-chloroacetamide with biological systems are significant for understanding its pharmacological effects. Studies have shown that it can modulate key signaling pathways involved in cell proliferation and differentiation, particularly through its influence on the MAPK/ERK signaling pathway. These interactions suggest that the compound may have a role in influencing cellular metabolism and gene expression.

Several compounds share structural similarities with N-[4-(butan-2-yl)phenyl]-2-chloroacetamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N-[4-tert-butylphenyl]-2-chloroacetamideContains a tert-butyl group instead of butan-2-ylExhibits different reactivity due to steric hindrance
N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}-2-chloroacetamideIncorporates a thiazole ringPotentially enhanced biological activity due to heterocyclic structure
N-[4-(butan-2-yl)phenyl]-2,2,2-trichloroacetamideFeatures multiple chloro substituentsIncreased reactivity and potential toxicity

These comparisons illustrate how variations in substituents can significantly affect the chemical behavior and biological activity of similar compounds .

XLogP3

3.3

Dates

Last modified: 08-15-2023

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